molecular formula C9H14N2O5 B14008004 Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 13385-30-3

Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B14008004
CAS No.: 13385-30-3
M. Wt: 230.22 g/mol
InChI Key: MSXPCXKNBFTQFI-UHFFFAOYSA-N
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Description

Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound featuring a norbornane-like framework with two nitrogen atoms (diazabicyclo) at positions 2 and 3, a hydroxyl group at position 5, and methyl ester moieties at the carboxylate positions. Its molecular formula is C₁₀H₁₄N₂O₅, with a molecular weight of 242.23 g/mol (inferred from analogs in and ). The stereochemistry of the hydroxyl group and ester substituents significantly influences its reactivity and applications. This compound is primarily utilized in pharmaceutical intermediates and polymer science due to its rigid bicyclic structure and functional groups.

Properties

CAS No.

13385-30-3

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

IUPAC Name

dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C9H14N2O5/c1-15-8(13)10-5-3-6(7(12)4-5)11(10)9(14)16-2/h5-7,12H,3-4H2,1-2H3

InChI Key

MSXPCXKNBFTQFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CC(N1C(=O)OC)C(C2)O

Origin of Product

United States

Preparation Methods

Formation of Diazabicycloheptane Core

  • The bicyclic core is often synthesized starting from cyclopentadiene derivatives and diazo compounds or hydrazine derivatives.
  • For example, di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be prepared by stirring cyclopentadiene with appropriate diazocarboxylate precursors in ether at room temperature for extended periods (e.g., 24 hours), leading to the bicyclic intermediate in high yield (~94%).
  • The reaction is typically followed by solvent removal to isolate the bicyclic intermediate as a crystalline solid.

Esterification and Hydroxylation

  • The ester groups at the 2 and 3 positions are introduced as dimethyl esters, often through esterification of the corresponding dicarboxylic acid or by using ester-containing starting materials.
  • Hydroxylation at the 5-position can be achieved by oxidation or epoxidation followed by ring-opening reactions.
  • For instance, epoxidation of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate with m-chloroperoxybenzoic acid in chloroform under reflux yields epoxy derivatives, which can be further converted to the 5-hydroxy compound.
  • The 5-hydroxy derivative is isolated as a diol with characteristic melting points and IR spectra confirming the presence of hydroxyl and ester groups.

Purification

  • Column chromatography using ethyl acetate as the eluant is commonly employed to purify the product.
  • The purified compound typically appears as a colorless oil or crystalline solid depending on the exact derivative and preparation conditions.

Experimental Data Summary

Step Conditions Yield (%) Physical State Characterization Data
Cyclopentadiene + diazocarboxylate Stirring in ether, RT, 24 h 94 Crystalline solid m.p. 102-105 °C; IR bands at 1740 and 1695 cm⁻¹
Epoxidation m-Chloroperoxybenzoic acid, reflux, 23 h 59 Crude product IR bands indicating epoxide formation
Hydroxylation (diol formation) Ring-opening in methanol Not specified Crystalline solid m.p. 108-110 °C; IR bands at 3440 and 1705 cm⁻¹
Purification Column chromatography (ethyl acetate) - Colorless oil/crystals NMR and IR confirming structure

Mechanistic Insights and Research Discoveries

  • The bicyclic structure formation is driven by the high reactivity of cyclopentadiene and the diazo or hydrazine precursors, enabling [3+2] cycloaddition or related cyclizations.
  • The stereochemistry of the bicyclic ring is well-defined, with the 2,3-diazabicyclo[2.2.1]heptane scaffold providing rigidity that influences subsequent functionalization.
  • Hydroxylation at the 5-position is selective, often achieved through epoxidation and subsequent ring-opening, which has been confirmed by NMR and IR spectroscopy.
  • The diester groups stabilize the molecule and facilitate purification and handling.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization and lactamization, as well as specific organocatalysts for asymmetric synthesis . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives can be tailored for specific uses in research and industry.

Scientific Research Applications

Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure, a molecular weight of approximately 208.21 g/mol, and the molecular formula C9H14N2O5. It consists of a bicyclo[2.2.1] framework with two carboxylate ester groups and a hydroxyl group at the 5-position. The presence of two nitrogen atoms in the bicyclic system contributes to its reactivity and potential biological activity.

Potential applications

This compound has potential applications in various fields. Studies on the interactions of this compound with other biological molecules are crucial for understanding its potential therapeutic effects. Interaction studies typically focus on:

  • Understanding its potential therapeutic effects
  • Chemical reactivity and biological activity compared to its analogs

Structural comparison

Compound NameStructural FeaturesUnique Characteristics
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylateBicyclic structure with two carboxylate groupsLacks hydroxyl group; more stable
Dimethyl 5-norbornene-2,3-dicarboxylateSimilar bicyclic frameworkDifferent unsaturation pattern
5-Hydroxy-N-methylbicyclo[2.2.1]heptan-2-oneContains a ketone instead of an esterPotentially different reactivity due to carbonyl group
Dimethyl 5-hydroxybicyclo[3.3.0]octane-1,4-dicarboxylateAltered bicyclic systemDifferent ring strain and stability characteristics

Mechanism of Action

The mechanism of action for dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s potential for modulating biological processes makes it a valuable research tool .

Comparison with Similar Compounds

Structural Analogues: Diazabicyclo Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Synthesis References
Diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate C₁₂H₁₈N₂O₄ 254.28 Ethyl esters, no hydroxyl group Precursor for bicyclo[2.1.0]pentane synthesis via thermal decomposition.
Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate C₁₀H₁₅NO₄ 213.23 Single nitrogen (7-aza), methyl esters Pharmaceutical intermediate; synthesized via esterification of carboxylic acid derivatives.
Diphenyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate C₂₀H₁₈N₂O₄ 350.37 Phenyl esters, unsaturated (hept-5-ene) backbone Studied for Diels-Alder reactivity; forms adducts with cyclopentadiene.

Key Structural Differences :

  • Ester Groups : Methyl esters (target compound) vs. ethyl () or phenyl () esters. Smaller ester groups (e.g., methyl) enhance solubility in polar solvents.
  • Backbone Saturation : The target compound is fully saturated, whereas analogs like diphenyl derivatives () feature a double bond (hept-5-ene), altering reactivity in cycloadditions.
  • Substituents : The 5-hydroxy group in the target compound introduces hydrogen-bonding capacity, affecting crystallization and biological activity.

Functional Analogues: Oxabicyclo and Azabicyclo Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Synthesis References
Dimethyl 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate C₁₁H₁₄O₅ 226.23 Oxygen bridge (7-oxa), methyl esters Insect repellent; synthesized via Diels-Alder reaction of cyclopentadiene and dimethyl maleate.
Diisoamyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate C₁₉H₂₈O₅ 336.43 Isoamyl esters, unsaturated backbone Polymer precursor; synthesized via anhydride ring-opening with isoamyl alcohol.
Bis(2-ethylhexyl) 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate C₂₅H₄₄O₅ 447.63 Branched esters (2-ethylhexyl), saturated backbone Sustainable plasticizer; synthesized via acid-catalyzed esterification.

Key Functional Differences :

  • Bridging Atom: The target compound’s diaza bridge (N–N) vs. oxa (O) in and .
  • Reactivity : Oxabicyclo compounds (e.g., ) undergo ring-opening metathesis polymerization (ROMP) more readily than diazabicyclo analogs due to lower steric hindrance.

Physicochemical and Application Comparisons

Thermal Stability :

  • The target compound’s hydroxyl group reduces thermal stability compared to non-hydroxylated analogs (e.g., dimethyl 7-azabicyclo derivatives in ).
  • Saturated diazabicyclo derivatives (e.g., diethyl in ) decompose at ~150°C, while unsaturated analogs () undergo retro-Diels-Alder reactions at lower temperatures.

Polymer Science :

  • Bicyclo[2.2.1]heptane dicarboxylates (e.g., ) act as α-nucleating agents in polypropylene, improving mechanical properties. The target compound’s hydroxyl group may further modulate crystallinity.

Biological Activity

Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS Number: 13385-30-3) is a bicyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and research findings.

Structural Characteristics

This compound features a bicyclo[2.2.1] framework with two carboxylate ester groups and a hydroxyl group at the 5-position. Its molecular formula is C₉H₁₄N₂O₅, with a molecular weight of approximately 230.2179 g/mol . The presence of nitrogen atoms in the bicyclic system contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that may include the following steps:

  • Formation of the Bicyclic Framework : Utilizing diazabicyclo compounds as precursors.
  • Introduction of Hydroxyl and Carboxyl Groups : Through selective functionalization reactions.
  • Purification : Employing chromatography techniques to isolate the desired product.

Pharmacological Evaluation

Research has indicated that compounds within the diazabicyclo family can exhibit various biological activities, including:

  • Antiplatelet Activity : Studies have shown that some related compounds did not significantly inhibit or stimulate platelet aggregation; however, they displayed weak contracting activity on rat fundus preparations .
  • Potential Therapeutic Applications : The compound's structural similarities to known pharmacophores suggest potential applications in developing new drugs targeting various biological pathways.

Interaction Studies

Understanding the interactions of this compound with biological molecules is crucial for elucidating its therapeutic potential. Interaction studies typically focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action : Investigating how the compound exerts its effects at the molecular level.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Characteristics
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylateBicyclic structure with two carboxylate groupsLacks hydroxyl group; more stable
Dimethyl 5-norbornene-2,3-dicarboxylateSimilar bicyclic frameworkDifferent unsaturation pattern
5-Hydroxy-N-methylbicyclo[2.2.1]heptan-2-oneContains a ketone instead of an esterPotentially different reactivity due to carbonyl group
Dimethyl 5-hydroxybicyclo[3.3.0]octane-1,4-dicarboxylateAltered bicyclic systemDifferent ring strain and stability characteristics

The hydroxyl group in this compound may impart distinct chemical reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Diels-Alder reactions or cycloaddition strategies. Key parameters include:

  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states and improve regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates.
  • Temperature Control : Low temperatures (0–5°C) to minimize side reactions during bicyclo formation .
  • Esterification : Use of dimethyl carbonate or methyl halides for carboxylate esterification under basic conditions (e.g., K₂CO₃) .
    • Analytical Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using 1H NMR^1 \text{H NMR} (δ 3.7–3.9 ppm for methoxy groups) and IR spectroscopy (C=O stretch at ~1720 cm⁻¹) .

Q. How does the hydroxyl group at position 5 influence the compound’s reactivity in subsequent functionalization?

  • Methodological Answer : The 5-hydroxy group acts as a hydrogen-bond donor, directing regioselective modifications:

  • Protection Strategies : Use silyl ethers (e.g., TBSCl) or acetyl groups to block the hydroxyl during nucleophilic substitutions .
  • Oxidation : Controlled oxidation with Dess-Martin periodinane yields ketone derivatives for further cyclization studies .
    • Contradiction Note : Competing reactivity between the hydroxyl and ester groups requires careful pH control (<7) to avoid hydrolysis of the dicarboxylate .

Advanced Research Questions

Q. What computational methods are effective in predicting the stereoelectronic effects of the diazabicyclo core in catalytic applications?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and identifies transition states for regioselective reactions .
  • Reaction Path Analysis : Use tools like GRRM17 to map energy profiles for ring-opening or functionalization pathways .
  • Data Integration : Combine computational results with experimental kinetics (e.g., Arrhenius plots) to validate predicted activation energies .

Q. How can structural contradictions in crystallographic data for bicyclo[2.2.1]heptane derivatives be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Refine unit cell parameters using SHELX and compare with Cambridge Structural Database entries for similar compounds (e.g., 7-oxabicyclo analogs) .
  • Dynamic NMR : Analyze temperature-dependent 1H NMR^1 \text{H NMR} splitting to detect conformational flexibility in solution .
    • Case Study : Discrepancies in endo/exo isomer ratios reported in literature (e.g., 75:25 vs. 90:10) may arise from crystallization solvent polarity; use mixed solvents (hexane/EtOAc) for reproducible recrystallization .

Q. What advanced separation techniques optimize purification of diazabicyclo derivatives from complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves diastereomers .
  • Membrane Technologies : Nanofiltration (MWCO 200–500 Da) isolates low-concentration byproducts .
  • Crystallization Screening : High-throughput platforms (e.g., Crystal16) identify optimal solvent pairs for polymorph control .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of diazabicyclo derivatives in asymmetric synthesis?

  • Methodological Answer :

  • Control Experiments : Replicate studies under identical conditions (solvent, catalyst loading, temperature) to isolate variables .
  • Spectroscopic Profiling : Use 13C NMR^{13} \text{C NMR} to detect trace impurities (e.g., residual ligands) that may inhibit catalysis .
  • Meta-Analysis : Apply machine learning (e.g., Random Forest models) to published datasets to identify overlooked factors (e.g., moisture sensitivity) .

Methodological Resources

  • Synthetic Protocols : Refer to RSC Advances (2013) for esterification and cycloaddition case studies .
  • Computational Tools : ICReDD’s reaction path search software for quantum-chemical modeling .
  • Crystallography Standards : Acta Crystallographica Section E for structural refinement guidelines .

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